3-Methoxyphenylglyoxal hydrate

Anion transport Band 3 protein Erythrocyte membrane

3-Methoxyphenylglyoxal hydrate (CAS 1172965-47-7; anhydrous CAS 32025-65-3) is a methoxy-substituted arylglyoxal derivative, characterized by a phenyl ring bearing a methoxy group at the meta position and a 1,2-dicarbonyl glyoxal moiety. It is commercially available as a stable hydrate (C9H10O4) with typical purity specifications of 97% (dry weight basis) and is widely employed as an electrophilic reagent for arginine-specific protein modification, as a potent inhibitor of anion transport in erythrocyte membranes, and as a versatile building block in heterocyclic synthesis.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 1172965-47-7
Cat. No. B3021999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenylglyoxal hydrate
CAS1172965-47-7
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C=O.O
InChIInChI=1S/C9H8O3.H2O/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-6H,1H3;1H2
InChIKeyLDMLATLMTDGBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenylglyoxal Hydrate (CAS 1172965-47-7): Core Identity, Class, and Functional Profile


3-Methoxyphenylglyoxal hydrate (CAS 1172965-47-7; anhydrous CAS 32025-65-3) is a methoxy-substituted arylglyoxal derivative, characterized by a phenyl ring bearing a methoxy group at the meta position and a 1,2-dicarbonyl glyoxal moiety [1]. It is commercially available as a stable hydrate (C9H10O4) with typical purity specifications of 97% (dry weight basis) and is widely employed as an electrophilic reagent for arginine-specific protein modification, as a potent inhibitor of anion transport in erythrocyte membranes, and as a versatile building block in heterocyclic synthesis .

Why 3-Methoxyphenylglyoxal Hydrate Cannot Be Replaced by Other Phenylglyoxal Analogs


Arylglyoxals are not a homogeneous class; the position and nature of aromatic substituents profoundly influence reactivity, target selectivity, and biological potency. A 1992 study by Betakis et al. demonstrated that the meta-methoxy isomer (3-MOPG) inactivates the erythrocyte anion transporter with a half-lifetime of 5.4 min at pH 8.0, whereas the para-methoxy isomer (4-MOPG) requires 24.7 min under identical conditions—a 4.6-fold difference [1]. Such positional sensitivity renders generic substitution highly risky: substituting a different phenylglyoxal derivative without empirical validation can lead to complete loss of function or drastically altered kinetics in both biochemical and synthetic applications.

Quantitative Differentiation of 3-Methoxyphenylglyoxal Hydrate Against Closest Analogs


4.6-Fold Faster Anion Transporter Inactivation Compared to 4-Methoxyphenylglyoxal

In a direct head-to-head study on human red blood cell membranes, 3-methoxyphenylglyoxal (3-MOPG) inactivated the sulfate/chloride anion exchanger (Band 3) significantly faster than its para-substituted isomer [1]. At 2 mM concentration, 37°C, and pH 8.0, the half-lifetime (τ₁/₂) of the anion transporter was 5.4 min for 3-MOPG versus 24.7 min for 4-MOPG, representing a 4.6-fold increase in inactivation rate. Both compounds followed pseudo-first-order kinetics, and the binding site was confirmed to be identical to that of the reversible phenylglyoxal derivative HNPG, ensuring the observed difference stems from intrinsic reactivity, not altered binding location [1].

Anion transport Band 3 protein Erythrocyte membrane Arginine modification

Greater Electrophoretic Mobility Reduction at Lower Concentration Than Phenylglyoxal

A 1994 study by Marciani and Monticelli quantified the effect of various arylglyoxals on human red blood cell electrophoretic mobility under comparable conditions (room temperature, physiological pH, ionic strength 0.262 mol/L) [1]. Treatment with 3-methoxyphenylglyoxal (3MOPG) at 2 mM reduced mobility by 17.6%, whereas phenylglyoxal (PG) required a 5 mM concentration (2.5× higher) to achieve a 16.7% reduction. Among the four inhibitors tested, 3MOPG delivered the highest percent reduction per millimolar reagent, indicating superior potency in modifying surface-accessible arginine residues of Band 3. The reduction in surface electrical charge density calculated using both spherical and flat-plate models further confirmed 3MOPG's robust effect (-16.9% and -19.2%, respectively) [1].

Electrophoretic mobility Surface charge density Band 3 Red blood cell

Positional Isomer Selectivity Confirmed by Chloride Protection and DNDS Interaction

Beyond kinetic differences, Betakis et al. demonstrated that 3-MOPG and 4-MOPG share the same binding locus on Band 3 as the established phenylglyoxal derivative HNPG, yet exhibit distinct inactivation efficiencies [1]. Both isomers' effects are protected by chloride ions and interact with stilbene disulfonate inhibitors (DNDS) and flufenamate, confirming specific action at the physiologically relevant anion transport site rather than non-specific membrane damage. Importantly, phloretin and phloridzin showed no interaction, further narrowing the site of action [1]. This pharmacological profile, combined with the 4.6-fold kinetic advantage, positions 3-MOPG as the preferred meta-substituted probe for SAR studies aiming to dissect the arginine microenvironment of Band 3's anion translocation pathway.

Structure-activity relationship Anion binding site Band 3 Arginine-specific reagent

Validated Use Cases for 3-Methoxyphenylglyoxal Hydrate Based on Quantitative Evidence


Kinetic Probing of Band 3 Anion Exchanger Function in Erythrocyte Membranes

Researchers investigating the role of arginine residues in the anion translocation pathway of Band 3 (SLC4A1) require a fast-acting, irreversible inhibitor to minimize assay time and reduce artifacts from membrane deterioration. 3-Methoxyphenylglyoxal hydrate at 2 mM provides a half-lifetime of 5.4 min, enabling complete transporter inactivation within 20–30 min [1]. This rapid kinetics makes it suitable for time-resolved studies of sulfate/chloride exchange and for mapping arginine accessibility under varying pH or anion conditions [1].

Positional Isomer SAR Studies of Arylglyoxal-Protein Interactions

The 4.6-fold difference in inactivation half-lifetime between 3-MOPG (5.4 min) and 4-MOPG (24.7 min) provides a robust quantitative readout for dissecting how methoxy group placement modulates reactivity with protein-based arginine residues [1]. This scenario is particularly relevant for medicinal chemists optimizing arylglyoxal-based probes or inhibitors, as the meta-substituted analog consistently outperforms the para-isomer while maintaining identical binding site specificity [1].

Surface Charge Modification Studies on Red Blood Cells

In experiments measuring electrophoretic mobility as a proxy for membrane surface charge, 3-methoxyphenylglyoxal at 2 mM reduces mobility by 17.6%, a potency that exceeds phenylglyoxal (16.7% at 5 mM) and HNPG (14.7% at 2 mM) under comparable conditions [2]. This concentration advantage minimizes reagent consumption and reduces the likelihood of non-specific membrane effects, making 3MOPG the most efficient choice among tested arylglyoxals for altering red blood cell surface charge density [2].

Building Block for Heterocyclic Synthesis Requiring Meta-Methoxy Aryl Substitution

3-Methoxyphenylglyoxal hydrate serves as a key 1,2-dicarbonyl electrophile in cyclocondensation reactions to form 1,2,4-triazines, imidazoles, and other heterocycles bearing a 3-methoxyphenyl substituent [3]. While quantitative yield comparisons against other arylglyoxals are not systematically reported, the meta-methoxy substitution pattern imparts distinct electronic and steric properties that influence reaction regioselectivity and downstream biological activity of the resulting heterocycles. Procurement of the specific 3-methoxy derivative is therefore essential for maintaining synthetic consistency in SAR-driven medicinal chemistry programs.

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